N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a thiazole ring, a pyrrolidine ring, and a thiophene ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the thiophene ring is introduced. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- N-(1,3-thiazol-2-yl)pyrrolidine-2-thione
- N-(1,3-thiazol-2-yl)pyrrolidine-2-sulfonamide
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(10-2-1-6-17-10)14-9-3-5-15(8-9)12-13-4-7-18-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNZXIYWGXMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CS2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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